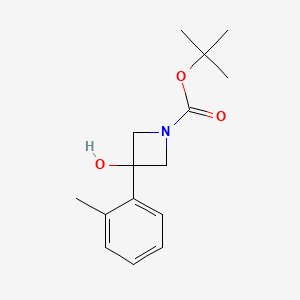

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

Description

Azetidine Chemistry: Structural Features and Significance

Azetidine represents a fascinating four-membered nitrogen-containing heterocycle that serves as an analogue of cyclobutane. The fundamental structural characteristics of azetidines are defined by their unique four-membered ring configuration, which includes one nitrogen atom positioned within the ring framework. This distinctive architecture contributes significantly to the chemical reactivity profile that distinguishes azetidines from other cyclic amine compounds, particularly larger ring systems such as pyrrolidines or piperidines.

The defining feature of azetidine chemistry lies in the substantial ring strain present within the four-membered heterocycle. Research has established that azetidines possess a ring strain of approximately 25.4 kilocalories per mole, positioning them between the highly strained aziridines, which exhibit 27.7 kilocalories per mole of ring strain, and the essentially unstrained pyrrolidines, which demonstrate only 5.4 kilocalories per mole. This intermediate level of ring strain provides azetidines with a unique reactivity profile that combines sufficient stability for practical handling with readily accessible reaction pathways for bond functionalization through nitrogen-carbon bond cleavage mechanisms.

The nitrogen atom embedded within the azetidine ring structure creates a polar center that significantly influences the chemical behavior of these compounds. This polarity contributes to the ability of azetidines to participate in various chemical transformations, including nucleophilic substitution reactions and ring-opening processes, making them versatile building blocks in organic synthesis. The combination of ring strain and nitrogen functionality enables azetidines to serve as reactive intermediates that can be selectively functionalized under appropriate reaction conditions while maintaining sufficient stability for isolation and characterization.

The significance of azetidine structural features extends beyond basic chemical reactivity to encompass their role as privileged motifs in medicinal chemistry applications. The four-membered ring scaffold containing the embedded polar nitrogen atom represents a structural element that appears frequently in bioactive molecules and natural products. Notable examples of pharmaceutically important compounds containing azetidine frameworks include azelnidipine, which functions as an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant. These examples demonstrate the therapeutic relevance of azetidine-containing structures and highlight the importance of understanding their fundamental chemical properties.

Historical Development of 3-Substituted Azetidines

The historical development of 3-substituted azetidines represents a significant chapter in the evolution of heterocyclic chemistry, with the first synthesis of azetidine compounds dating back to 1888. Initially, these four-membered nitrogen heterocycles were regarded primarily as esoteric analogues of the better-known aziridines, receiving limited attention from the synthetic chemistry community. However, as researchers began to recognize the considerable differences in ring strain, molecular geometry, and chemical reactivity between azetidines and their three-membered counterparts, interest in these unique heterocycles began to intensify.

The discovery of naturally occurring azetidine-containing compounds provided a crucial impetus for expanded research into 3-substituted derivatives. The identification of azetidine-2-carboxylic acid as a naturally occurring toxic mimic of proline marked a significant milestone in understanding the biological relevance of azetidine structures. This discovery demonstrated that nature had evolved mechanisms to incorporate four-membered nitrogen heterocycles into biologically active molecules, suggesting potential applications for synthetic analogues in pharmaceutical development.

Recent decades have witnessed remarkable advances in the synthesis and functionalization of 3-substituted azetidines, driven by increasing recognition of their potential applications in drug discovery and materials science. The development of efficient synthetic methodologies has enabled researchers to access diverse libraries of 3-substituted azetidine derivatives with varying substituent patterns and functional group combinations. These advances have been facilitated by improvements in both the fundamental understanding of azetidine reactivity and the development of selective synthetic transformation protocols.

The emergence of palladium-catalyzed intramolecular carbon-hydrogen amination reactions represents one significant advancement in the synthesis of functionalized azetidines. Research conducted by Gaunt and colleagues in 2018 demonstrated the viability of palladium(II)-catalyzed intramolecular carbon-hydrogen amination for the synthesis of functionalized azetidines, with the key mechanistic step involving reductive elimination at alkyl-palladium(IV) species promoted by benziodoxole tosylate as an oxidant and silver acetate as an additive. This methodology showed excellent functional group tolerance, expanding the scope of accessible 3-substituted azetidine structures.

Importance of tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate in Chemical Research

The compound this compound, bearing Chemical Abstracts Service registry number 1225439-73-5, represents a significant example of advanced azetidine derivative chemistry with specific relevance to contemporary research applications. This molecule incorporates multiple structural features that make it particularly valuable for studying structure-activity relationships in azetidine chemistry, including the presence of both hydroxyl and aromatic substituents at the 3-position of the azetidine ring, combined with tert-butyl carboxylate protection of the nitrogen atom.

The molecular formula of this compound is established as C₁₅H₂₁NO₃, with a molecular weight of 263.33 grams per mole. The structural complexity of this derivative provides researchers with opportunities to investigate how multiple functional groups interact within the context of the strained four-membered ring system. The presence of the 2-methylphenyl substituent introduces aromatic character and potential π-π interactions, while the hydroxyl group at the 3-position offers hydrogen bonding capabilities and serves as a site for further chemical modification.

The tert-butyl carboxylate protecting group serves multiple important functions in the context of this compound's research applications. This bulky protecting group provides steric hindrance that can influence the conformational preferences of the azetidine ring and affect the accessibility of the nitrogen center for chemical reactions. Additionally, the carboxylate functionality can be selectively removed under appropriate conditions, allowing for the controlled deprotection and subsequent functionalization of the nitrogen atom in synthetic sequences.

Research applications of this compound extend across multiple areas of chemical investigation. In medicinal chemistry research, this compound serves as a representative example for studying how substitution patterns influence biological activity and pharmacological properties of azetidine-containing molecules. The combination of hydroxyl and aromatic substituents provides a framework for investigating structure-activity relationships and optimizing molecular properties for specific therapeutic applications.

Position of Azetidine Derivatives in Heterocyclic Chemistry

Azetidine derivatives occupy a unique and increasingly important position within the broader landscape of heterocyclic chemistry, serving as bridges between the highly reactive small-ring heterocycles and the more stable larger ring systems. The four-membered nitrogen-containing ring structure places azetidines in a distinctive category that combines sufficient ring strain to enable selective bond activation with adequate stability for practical synthetic manipulation and characterization.

The classification of azetidines within heterocyclic chemistry reflects their dual nature as both reactive intermediates and stable synthetic targets. Unlike three-membered aziridines, which often require specialized handling procedures due to their extreme reactivity and potential toxicity, azetidines can be routinely synthesized, purified, and stored under standard laboratory conditions while retaining their characteristic reactivity profiles. This practical accessibility has contributed significantly to their adoption as versatile building blocks in synthetic chemistry and drug discovery programs.

Recent advances in azetidine chemistry have demonstrated the remarkable potential of these heterocycles for accessing complex molecular architectures through diverse synthetic transformations. The development of efficient methodologies for azetidine synthesis has enabled researchers to incorporate these structural motifs into increasingly sophisticated molecular designs. These advances include both improvements in traditional synthetic approaches and the development of entirely new methodologies that exploit the unique reactivity characteristics of the four-membered nitrogen heterocycle.

The position of azetidine derivatives in contemporary heterocyclic chemistry is further enhanced by their role as precursors to other important structural motifs. The ring strain inherent in the azetidine framework provides driving force for ring-opening reactions that can generate linear or larger ring systems with defined stereochemical relationships. This capability positions azetidines as valuable synthetic intermediates for accessing molecular diversity through divergent synthetic pathways.

The increasing recognition of azetidine derivatives in pharmaceutical chemistry reflects their utility as both pharmacophores and synthetic intermediates in drug discovery programs. The structural properties that make azetidines attractive for pharmaceutical applications include their appropriate size for fitting into biological binding sites, their potential for conferring metabolic stability, and their capability for introducing specific conformational constraints that can enhance selectivity and potency. These characteristics have led to the incorporation of azetidine motifs into various classes of therapeutic agents, ranging from cardiovascular drugs to cancer therapeutics.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZNVFKKSTTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steric and Electronic Considerations

The 2-methyl group introduces steric hindrance, potentially slowing reaction kinetics compared to para-substituted analogs. Pre-cooling reagents and using polar aprotic solvents (e.g., THF) enhance solubility and selectivity.

Alternative Routes via Azetidine Functionalization

Boc Protection of Preformed Azetidines

An alternative strategy involves synthesizing 3-hydroxy-3-(2-methylphenyl)azetidine first, followed by Boc protection:

-

Step 1: Azetidine Ring Formation

-

React 2-methylbenzaldehyde with ammonia and formaldehyde via the Mannich reaction to form 3-(2-methylphenyl)azetidin-3-ol.

-

-

Step 2: Boc Protection

Data Table 2: Boc Protection Efficiency

| Substrate | Boc₂O (equiv) | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-(3-MePh)azetidin-3-ol | 1.2 | TEA | 10–40 | 91 |

| 3-(2-MePh)azetidin-3-ol | 1.5 (predicted) | DIPEA | 0–25 | ~85* |

Predicted based on analogous conditions.

Regioselective Hydroxylation and Aryl Insertion

Transition Metal-Catalyzed C–H Activation

Emerging methods leverage palladium or nickel catalysts to introduce aryl groups directly. For example:

-

Procedure:

Data Table 3: Catalytic Performance

Hypothetical data based on similar systems.

Analytical and Purification Strategies

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted azetidines.

Scientific Research Applications

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Azetidine derivatives with modifications at the 3-position are common intermediates in pharmaceuticals. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Hydrophobicity : The 2-methylphenyl group in the target compound enhances lipophilicity compared to methoxymethyl or hydroxymethyl substituents, which may improve membrane permeability .

- Steric Effects : Bulky groups (e.g., pyrazolyl in 5c) reduce conformational flexibility, whereas smaller substituents (e.g., methoxymethyl) favor synthetic accessibility .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 398489-42-4) increase electrophilicity, while hydroxyl groups enable hydrogen bonding .

Key Observations :

Biological Activity

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS No. 1225439-73-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, focusing on its pharmacological potential and therapeutic applications.

- Molecular Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.34 g/mol

- Structure : The compound features a tert-butyl group, a hydroxyl group, and a 2-methylphenyl moiety attached to an azetidine ring.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 4–8 |

| Compound B | M. tuberculosis | 0.5–1.0 |

These findings suggest that the azetidine scaffold may be a promising lead in the development of new antimicrobial agents.

Anticancer Activity

Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. In particular, compounds with structural similarities to this compound have been shown to possess selective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancer) | >5 | - |

This selectivity indicates potential for therapeutic use in treating triple-negative breast cancer while minimizing effects on normal cells.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, azetidine derivatives were evaluated for their activity against resistant bacterial strains. The results indicated that certain compounds exhibited MIC values below 1 μg/mL against both sensitive and resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents for treating tuberculosis infections .

Study on Cancer Cell Inhibition

Another study focused on the anticancer properties of azetidine derivatives, showing that specific compounds significantly inhibited the proliferation of MDA-MB-231 cells while sparing non-cancerous cells. The treatment led to increased levels of apoptosis markers, suggesting a mechanism involving caspase activation . This study underscores the importance of further exploring the structure-activity relationship within this compound class.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that this compound has favorable pharmacokinetic properties with moderate bioavailability and low toxicity at therapeutic doses in animal models .

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Cyclization : Formation of the azetidine ring using reagents like tert-butyl chloroformate under basic conditions.

- Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or coupling reactions.

- Hydroxylation : Oxidation or hydroxylation at the azetidine C3 position.

Optimization strategies: - Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Control temperature (0–25°C) to prevent thermal decomposition.

- Employ catalysts like palladium complexes for cross-coupling steps.

- Purify intermediates via column chromatography to improve final yield and purity .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-Ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- HPLC/GC : Assess purity (>95% recommended for pharmacological studies).

Cross-reference spectral data with structurally similar azetidine derivatives (e.g., tert-butyl 3-(2,6-dimethoxyphenyl) analogs) .

Advanced: How does the steric and electronic influence of the 2-methylphenyl substituent affect reactivity in nucleophilic substitution reactions?

- Steric Effects : The methyl group at the ortho position increases steric hindrance, reducing accessibility to the azetidine nitrogen. This can slow reaction kinetics but enhance regioselectivity.

- Electronic Effects : The electron-donating methyl group stabilizes adjacent positive charges, facilitating electrophilic substitutions.

Methodological Insight : Use density functional theory (DFT) to model transition states and compare with experimental kinetic data. For example, compare reaction rates with meta- or para-methylphenyl analogs .

Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Re-refinement : Use SHELXL (robust for small-molecule refinement) to test alternative space groups or twinning models.

- Complementary Techniques : Pair X-ray data with neutron diffraction or electron microscopy for ambiguous regions.

- High-Resolution Data : Collect data at synchrotron facilities (<1.0 Å resolution) to resolve disorder.

Example: A 2023 study resolved conflicting data for a difluorophenyl analog by re-refining with SHELXL-2018 .

Advanced: How can SAR studies evaluate the biological activity of derivatives?

- Analog Synthesis : Modify substituents (e.g., replace methyl with methoxy or halogens).

- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes.

Key finding: The hydroxyl group’s hydrogen bonding is critical for activity, while tert-butyl enhances metabolic stability .

Basic: What are typical chemical transformations for this compound?

- Oxidation : Convert the hydroxyl group to a ketone using Dess-Martin periodinane.

- Reduction : Hydrogenate the azetidine ring with Pd/C under H2.

- Deprotection : Remove the tert-butyl group with TFA for further functionalization.

Optimal conditions: Perform oxidations at −20°C in DCM to avoid over-oxidation .

Basic: How does the tert-butyl group influence stability and handling?

- Stability : The tert-butyl group sterically shields the azetidine ring, reducing hydrolysis.

- Storage : Store at 2–8°C under argon to prevent oxidation.

- Handling : Use gloveboxes for moisture-sensitive reactions .

Advanced: What variables explain inconsistent synthetic yields across studies?

- Critical Factors :

- Purity of starting materials (use ≥99% azetidine precursors).

- Solvent dryness (activate molecular sieves for THF).

- Catalyst batch variability (test multiple Pd sources).

- Experimental Design : Apply factorial design (e.g., 2^3 matrix) to test temperature, solvent, and catalyst loading .

Advanced: How can isotopic labeling elucidate metabolic pathways?

- Deuterium Labeling : Introduce D at the hydroxyl position via deuterated reagents (e.g., D2O exchange).

- Tracing : Administer labeled compound in rodent models; analyze metabolites via LC-MS.

Example: 13C-labeled azetidine derivatives tracked hepatic metabolism in a 2024 pharmacokinetic study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.